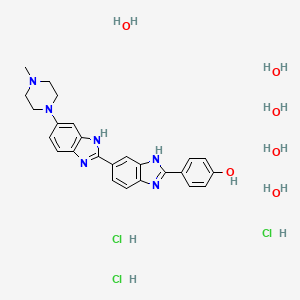
Hoechst 33258 (trihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hoechst 33258 (trihydrochloride) is a fluorescent dye widely used in molecular biology and cell biology research. It is known for its ability to bind to the minor groove of double-stranded DNA, specifically recognizing A-T rich regions. This binding results in a significant enhancement of fluorescence, making it a valuable tool for DNA staining and visualization in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hoechst 33258 (trihydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-(4-hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of Hoechst 33258 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency. The compound is then formulated into various concentrations and forms, such as powders and solutions, for research and commercial use .
Chemical Reactions Analysis
Types of Reactions: Hoechst 33258 (trihydrochloride) primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The binding of Hoechst 33258 (trihydrochloride) to DNA is facilitated by aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS). The optimal pH for binding is around neutral to slightly alkaline .
Major Products Formed: The major product of the reaction between Hoechst 33258 (trihydrochloride) and DNA is a fluorescent complex, where the dye is intercalated into the minor groove of the DNA double helix .
Scientific Research Applications
Hoechst 33258 (trihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study DNA interactions and conformations.
Biology: Employed in cell cycle studies, apoptosis detection, and chromosome sorting due to its ability to stain live and fixed cells
Medicine: Utilized in diagnostic assays to detect DNA damage and mycoplasma contamination in cell cultures
Industry: Applied in the development of fluorescence-based assays and imaging techniques for various biological and chemical analyses
Mechanism of Action
Hoechst 33258 (trihydrochloride) exerts its effects by binding to the minor groove of double-stranded DNA. This binding is highly selective for A-T rich regions, leading to a significant increase in fluorescence intensity. The dye’s fluorescence properties are sensitive to the DNA conformation and chromatin state, making it a valuable tool for detecting DNA damage and other nuclear events .
Comparison with Similar Compounds
Hoechst 33258 (trihydrochloride) is part of a family of Hoechst dyes, including Hoechst 33342 and Hoechst 34580. These dyes share similar structures and DNA-binding properties but differ in their water solubility and cell permeability:
Hoechst 33342: More cell-permeant and slightly less water-soluble than Hoechst 33258. .
Hoechst 34580: Exhibits different fluorescence excitation and emission properties, making it suitable for specific applications
Hoechst 33258 (trihydrochloride) is unique in its balance of water solubility and cell permeability, making it versatile for both live and fixed cell staining .
Properties
Molecular Formula |
C25H37Cl3N6O6 |
|---|---|
Molecular Weight |
624.0 g/mol |
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;pentahydrate;trihydrochloride |
InChI |
InChI=1S/C25H24N6O.3ClH.5H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;5*1H2 |
InChI Key |
FSUIEDWKXBGNOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.O.O.O.O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
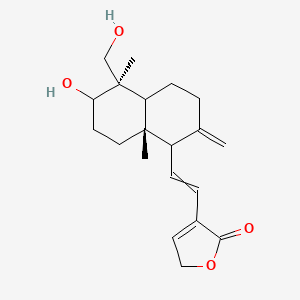
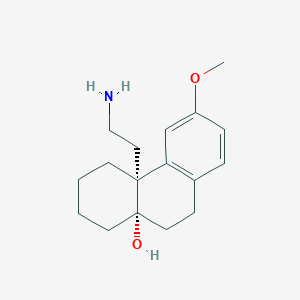
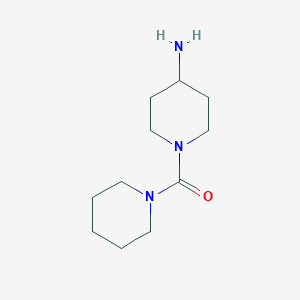
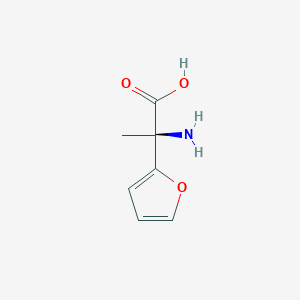
![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)
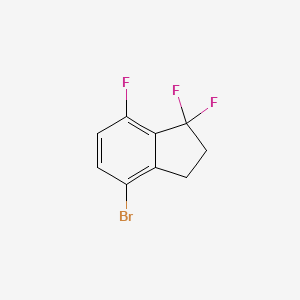
![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)
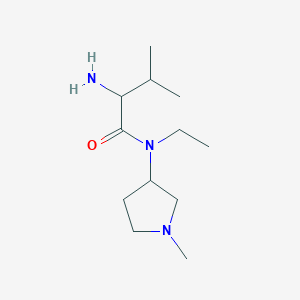
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
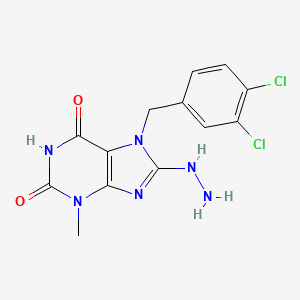
![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
